molecular formula C30H24N2O2S4 B11530909 2,2'-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone]

2,2'-(ethane-1,2-diyldisulfanediyl)bis[1-(10H-phenothiazin-10-yl)ethanone]

Cat. No.: B11530909
M. Wt: 572.8 g/mol
InChI Key: OGQWELCQPCGTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a complex organic compound that belongs to the phenothiazine family. Phenothiazine derivatives are known for their diverse biological activities, including antipsychotic, antimicrobial, and anticancer properties

Properties

Molecular Formula

C30H24N2O2S4

Molecular Weight

572.8 g/mol

IUPAC Name

2-[2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylethylsulfanyl]-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C30H24N2O2S4/c33-29(31-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)31)19-35-17-18-36-20-30(34)32-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)32/h1-16H,17-20H2

InChI Key

OGQWELCQPCGTFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSCCSCC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64

Origin of Product

United States

Preparation Methods

The synthesis of 2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE involves multiple steps. One common synthetic route includes the reaction of phenothiazine with chloroacetyl chloride in the presence of a base such as triethylamine . This reaction forms an intermediate, which is then further reacted with a thiol compound to introduce the sulfanyl groups. The final product is obtained after purification and characterization using techniques like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenothiazine moiety can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. .

Scientific Research Applications

2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function . The phenothiazine moiety is known to interact with cellular membranes and proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 2-[(2-{[2-OXO-2-(10H-PHENOTHIAZIN-10-YL)ETHYL]SULFANYL}ETHYL)SULFANYL]-1-(10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE include other phenothiazine derivatives such as:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.